2-(3-Chlorophenyl)imidazo[1,2-a]pyridine chemical structure and properties
2-(3-Chlorophenyl)imidazo[1,2-a]pyridine chemical structure and properties
An In-depth Technical Guide to 2-(3-Chlorophenyl)imidazo[1,2-a]pyridine
Authored by: A Senior Application Scientist
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of numerous therapeutic agents.[1][2] Its unique electronic and structural features allow for diverse functionalization, leading to a wide spectrum of biological activities.[3][4] Marketed drugs such as zolpidem (anxiolytic), alpidem, and saripidem underscore the therapeutic importance of this chemical moiety.[1] The fusion of an imidazole and a pyridine ring creates a planar, aromatic system that can effectively interact with various biological targets.[5] The versatility of this scaffold has led to the development of compounds with applications as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[6]
This guide focuses on a specific derivative, 2-(3-Chlorophenyl)imidazo[1,2-a]pyridine, providing a comprehensive overview of its chemical structure, properties, synthesis, and potential biological applications for researchers, scientists, and drug development professionals. The presence of the 3-chlorophenyl substituent at the 2-position is of particular interest, as halogen substitutions can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.
Chemical Structure and Physicochemical Properties
The fundamental structure of 2-(3-Chlorophenyl)imidazo[1,2-a]pyridine consists of a bicyclic imidazo[1,2-a]pyridine core with a chlorophenyl group attached at the second position of the imidazole ring.
Structural Diagram
Caption: Chemical structure of 2-(3-Chlorophenyl)imidazo[1,2-a]pyridine.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 2-(3-chlorophenyl)imidazo[1,2-a]pyridine | [1] |
| Molecular Formula | C₁₃H₉ClN₂ | |
| Molecular Weight | 228.68 g/mol | |
| Physical Form | Expected to be a solid at room temperature. | |
| Melting Point | Data not available for the 3-chloro isomer. The related 2-(4-chlorophenyl)imidazo[1,2-a]pyridine has a melting point of 203.0 to 207.0 °C. | [7] |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. | |
| Storage | Should be stored in a dry, room temperature environment in a sealed container. |
Synthesis of 2-(3-Chlorophenyl)imidazo[1,2-a]pyridine
The synthesis of imidazo[1,2-a]pyridines can be achieved through various established methods, with the most common being the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[2][6]
General Synthetic Workflow
Caption: General synthetic route for 2-(3-Chlorophenyl)imidazo[1,2-a]pyridine.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of 2-arylimidazo[1,2-a]pyridines.
Materials:
-
2-Aminopyridine
-
2-Bromo-1-(3-chlorophenyl)ethan-1-one
-
Anhydrous ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyridine (1.0 eq) and 2-bromo-1-(3-chlorophenyl)ethan-1-one (1.0 eq) in anhydrous ethanol.
-
Addition of Base: Add sodium bicarbonate (2.0 eq) to the reaction mixture to neutralize the HBr formed during the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(3-Chlorophenyl)imidazo[1,2-a]pyridine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectral Data
While a complete set of spectral data for the title compound is not available in a single source, the following provides expected chemical shifts and patterns based on analysis of closely related structures.[8][9]
¹H NMR Spectroscopy
Recent literature has reported the ¹H NMR data for a C3-alkylated derivative of 2-(3-Chlorophenyl)imidazo[1,2-a]pyridine, which provides valuable insight into the expected chemical shifts of the core structure.[8] The protons on the imidazo[1,2-a]pyridine ring and the chlorophenyl ring will exhibit characteristic signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show 13 distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen and chlorine atoms.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Biological Activities and Potential Applications
The imidazo[1,2-a]pyridine scaffold is associated with a broad range of pharmacological activities.[3] While specific studies on 2-(3-Chlorophenyl)imidazo[1,2-a]pyridine are limited, research on analogous compounds suggests several potential therapeutic applications.
Anticancer Potential
Derivatives of imidazo[1,2-a]pyridine have demonstrated significant anticancer activity. For instance, certain compounds with a p-chlorophenyl group at the C-3 position have shown high inhibitory activity against cancer cell lines such as HT-29. The substitution pattern on the phenyl ring is crucial for the observed cytotoxicity.
Enzyme Inhibition
Some imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various enzymes. For example, an imidazo[1,2-a]pyridine-pyridine derivative has been shown to potently inhibit FLT3-ITD and FLT3, which are implicated in acute myeloid leukemia.[10]
Anti-ulcer and Anti-inflammatory Activity
Substituted imidazo[1,2-a]pyridines have been investigated as potential anti-ulcer agents, with some demonstrating cytoprotective properties.[6] Additionally, the scaffold is known to be a source of compounds with anti-inflammatory effects.[4]
Safety and Handling
Based on the safety data for related imidazo[1,2-a]pyridine derivatives, 2-(3-Chlorophenyl)imidazo[1,2-a]pyridine should be handled with appropriate precautions.[11][12][13]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat when handling the compound.
-
Inhalation: Avoid breathing dust or vapors. Use in a well-ventilated area or with a fume hood.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Ingestion: Avoid ingestion.
It is recommended to consult the specific Safety Data Sheet (SDS) for this compound once available from a supplier.
Conclusion
2-(3-Chlorophenyl)imidazo[1,2-a]pyridine is a molecule of significant interest within the broader class of imidazo[1,2-a]pyridine derivatives. Its synthesis is achievable through established chemical routes, and its structure suggests a high potential for biological activity. While further research is needed to fully elucidate its specific pharmacological profile, the existing data on related compounds provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the areas of oncology and inflammatory diseases. This guide serves as a foundational resource for researchers embarking on the study of this promising compound.
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An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3 - eScholarship.org. (URL: [Link])
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C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - MDPI. (URL: [Link])
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Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction | ACS Organic & Inorganic Au. (URL: [Link])
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Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC. (URL: [Link])
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (URL: [Link])
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1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (URL: [Link])
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Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI. (URL: [Link])
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